

# A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Intranasal Etripamil

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Etripamil** is an investigational, fast-acting, intranasally delivered L-type calcium channel blocker being developed for the on-demand termination of paroxysmal supraventricular tachycardia (PSVT). Its pharmacokinetic and pharmacodynamic profiles are characterized by rapid absorption, quick onset of action, and a short duration of effect, making it a promising candidate for patient self-administration in a non-medically supervised setting. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of intranasal **etripamil**, drawing upon data from key clinical trials to inform researchers, scientists, and drug development professionals.

### Introduction

Paroxysmal supraventricular tachycardia is a common arrhythmia that often requires emergency medical intervention for termination.[1] **Etripamil**, a novel non-dihydropyridine calcium channel blocker, is formulated as a nasal spray to provide a rapid, non-invasive treatment option for patients.[2][3] By blocking L-type calcium channels in the atrioventricular (AV) node, **etripamil** slows electrical conduction and can terminate reentrant tachycardias that are dependent on the AV node.[2][4] This document synthesizes the available clinical data on the pharmacokinetic and pharmacodynamic properties of intranasal **etripamil**.



## **Pharmacokinetics**

Intranasal administration of **etripamil** results in rapid absorption from the nasal mucosa into the systemic circulation.

Key Pharmacokinetic Parameters of Intranasal Etripamil

Parameter	Value	Study/Dose	Citation
Time to Maximum Plasma Concentration (Tmax)	5 - 8.5 minutes	Phase 1 (≥14 mg)	
~8 minutes	Phase 1 (70 mg)	_	-
5 minutes	Phase 1 (3.5-140 mg)	_	
Plasma Concentration Decline	~60% reduction at 25 minutes	Phase 1 (70 mg)	
~80% reduction within 50 minutes	Phase 1 (70 mg)		
Terminal Half-life (t½)	~1.5 hours	Phase 1 (60 mg)	_
2.5 - 3 hours	Phase 1 (70 mg and 105 mg)		
20 minutes	Review	-	
Metabolism	Rapidly converted to an inactive metabolite, MSP-2030	General	

## **Pharmacodynamics**

The primary pharmacodynamic effect of **etripamil** is the slowing of AV nodal conduction, leading to termination of PSVT. This is evidenced by an increase in the PR interval on an electrocardiogram (ECG) and a reduction in heart rate during a PSVT episode.

### **Efficacy in PSVT Conversion**



Clinical trials have demonstrated the efficacy of **etripamil** in converting PSVT to sinus rhythm at early time points after self-administration.

Conversion Rates of PSVT to Sinus Rhythm

Time Point	Etripamil (70 mg)	Placebo	Study	Citation
15 minutes	87%	35%	NODE-1 (Phase 2)	
-	-	NODE-301 (Phase 3)	-	
64.3%	31.2%	RAPID (Phase 3)		
30 minutes	53.7%	34.7%	NODE-301 (Phase 3)	
64%	-	RAPID (Phase 3)		
60.2%	-	NODE-302 (Open-label)		
45 minutes	61%	45%	NODE-301 (Phase 3)	
60 minutes	-	-	NODE-301 (Phase 3)	-
63.2% - 75.1%	-	Pooled Analysis		
5 hours (Primary Endpoint)	Did not meet statistical significance	-	NODE-301 (Phase 3)	

Median Time to Conversion



Study	Median Time to Conversion (Etripamil)	Citation
NODE-301	25 minutes	
NODE-302	15.5 minutes	-
Pooled Analysis	18.5 minutes	-

## **Electrophysiological Effects**

- PR Interval Prolongation: A greater than 10% prolongation of the PR interval from baseline is achieved in less than 10 minutes and is sustained for approximately 30-45 minutes with doses of 60 mg or greater.
- Heart Rate Reduction: During PSVT episodes, **etripamil** significantly reduces heart rate compared to placebo, with maximal reduction observed at 10 minutes.

Heart Rate Reduction from Baseline During PSVT (NODE-301)

Time Point	Etripamil Mean Reduction (bpm)	Placebo Mean Reduction (bpm)	p-value	Citation
3 minutes	-10	-	<0.03	
10 minutes	-16	-	<0.0001	
30 minutes	-14	-	<0.0002	-
40 minutes	-13	-	<0.004	<del>-</del>

## **Safety and Tolerability**

Across clinical trials, intranasal **etripamil** has been generally well-tolerated.

 Adverse Events: The most common adverse events are related to the administration site and are typically mild and transient. These include nasal discomfort, nasal congestion, and rhinorrhea.



Serious Adverse Events: No severe adverse events related to the study drug were reported
in the NODE-301 trial. There were no significant differences in the incidences of severe
adverse events between etripamil and placebo groups.

# Experimental Protocols Key Clinical Trial Design (NODE-301)

The NODE-301 study was a Phase 3, randomized, double-blind, placebo-controlled, event-driven, multicenter trial.

- Patient Population: Patients with a documented history of PSVT with episodes lasting at least 20 minutes.
- Randomization: Patients were randomized in a 2:1 ratio to receive either **etripamil** 70 mg or placebo.
- Study Procedure: After a medically supervised test dose in sinus rhythm, patients were instructed to self-administer the intranasal spray upon experiencing symptoms of PSVT that persisted after a vagal maneuver.
- Monitoring: Continuous electrocardiogram (ECG) recordings were captured using a cardiac monitor applied by the patient.
- Primary Endpoint: Time to conversion of adjudicated PSVT to sinus rhythm within 5 hours of study drug administration.

### **Bioanalytical Methods**

Plasma concentrations of **etripamil** and its inactive metabolite (MSP-2030) were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

### **Visualizations**

**Mechanism of Action: L-Type Calcium Channel Blockade** 



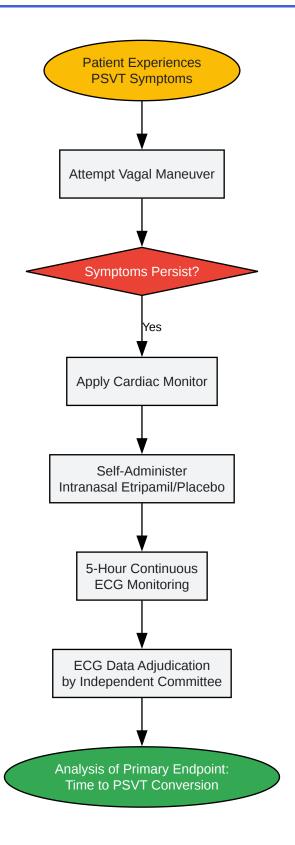


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Caption: Mechanism of action of **etripamil** in the AV node.

## **Experimental Workflow: NODE-301 Patient Journey**





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